molecular formula C22H27N3O4S B4629363 2-[(methylsulfonyl)(phenyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide

2-[(methylsulfonyl)(phenyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide

Cat. No. B4629363
M. Wt: 429.5 g/mol
InChI Key: MFKKEGBQIYDQRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonyl and phenyl-amino compounds involves multiple steps, including the sulfonylation of amino precursors and subsequent reactions with other organic molecules. For instance, the synthesis of Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated variant (mPASB) through the reaction of succinyl chloride and substituted 4-amino-1-benzenesulphonamide demonstrates a method of incorporating sulfonyl and phenylamino groups into complex molecules (Padaki et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[(methylsulfonyl)(phenyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide" can be complex, involving various functional groups that contribute to their chemical behavior. The structural analysis often utilizes techniques like FTIR, NMR, and X-ray crystallography to elucidate the arrangement of atoms and the configuration of molecules (Rublova et al., 2017).

Chemical Reactions and Properties

These compounds can participate in a variety of chemical reactions, including cycloadditions, Michael reactions, and intramolecular cyclizations, to form complex structures with specific functionalities. For example, the [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes facilitates the synthesis of cyclic sulfoximines, demonstrating the reactivity of sulfonyl-containing compounds (Ye et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the application and handling of these compounds. For instance, the hydrophilic nature of PASB and mPASB polymers is essential for their use in membrane synthesis and performance in water uptake studies (Padaki et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity towards other chemicals, stability under various conditions, and the ability to undergo specific reactions, define the utility of these compounds in synthesis and applications. The selective and controlled reactions leading to the synthesis of complex molecules highlight the versatility of these compounds in chemical synthesis and potential industrial applications (Ye et al., 2014).

Scientific Research Applications

Material Science Applications

Polysulfone composite membranes, synthesized using similar sulfonamide-based compounds, have been investigated for desalination purposes. These membranes demonstrated significant hydrophilicity, salt rejection capabilities, and antifouling properties, highlighting their potential in water treatment technologies (Padaki et al., 2013).

Chemistry and Synthesis

Sulfonamide derivatives have been explored for the synthesis of heterocyclic compounds and pharmaceuticals. For instance, acetoacetanilides have been used in the expeditious synthesis of thienopyridines and other fused derivatives, showcasing the versatility of sulfonamide groups in facilitating complex chemical reactions (Harb, Hussein, & Mousa, 2006). Similarly, intramolecular cyclization of acetylenic sulfones with beta and gamma-chloroamines has been utilized for the synthesis of various cyclic compounds, further underscoring the utility of sulfonamide structures in organic synthesis (Back & Nakajima, 2000).

Environmental Science

Ionic liquids based on the bis(trifluoromethanesulfonyl)imide ion, related to the chemical functionalities , have been studied for their potential as solid polymer electrolytes. These compounds exhibit reduced melting points and high conductivity, making them suitable for applications in energy storage and conversion devices (McFarlane et al., 2000).

Pharmaceutical Chemistry

Research has also explored sulfonamide compounds for their antimicrobial properties. Synthesis and characterization of sulfonamide derivatives have demonstrated potential antibacterial activity against various pathogens, suggesting their applicability in developing new antimicrobial agents (Ijeomah & Tseeka, 2021).

properties

IUPAC Name

2-(N-methylsulfonylanilino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-3-20(25(30(2,28)29)17-11-5-4-6-12-17)21(26)23-19-14-8-7-13-18(19)22(27)24-15-9-10-16-24/h4-8,11-14,20H,3,9-10,15-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKKEGBQIYDQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C(=O)N2CCCC2)N(C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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